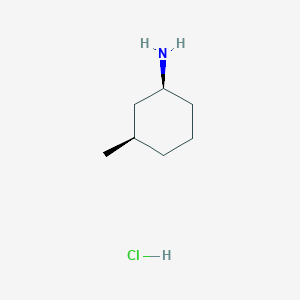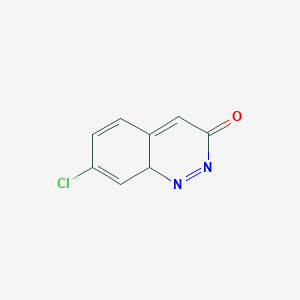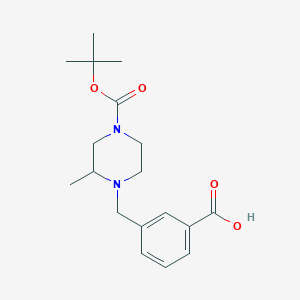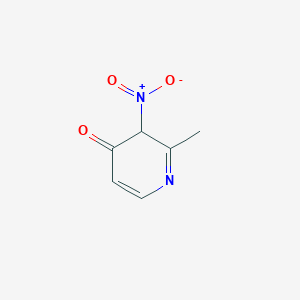
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate is a chemical compound with the molecular formula C9H10ClNOS2 and a molecular weight of 247.76 g/mol . This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom and a dithiocarbonate ester group. It is used in various scientific research applications due to its reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate typically involves the reaction of 6-chloro-3-pyridylmethanol with carbon disulfide and an alkylating agent such as ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions . The general reaction scheme is as follows:
Step 1: 6-chloro-3-pyridylmethanol is reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbonate intermediate.
Step 2: The intermediate is then alkylated with ethyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dithiocarbonate group is particularly reactive towards thiol groups in proteins, which can result in the formation of stable adducts and alteration of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-3-pyridylmethanol: A precursor in the synthesis of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate.
Ethyl dithiocarbonate: A related compound with similar reactivity but lacking the pyridine ring.
6-chloro-3-pyridylmethyl O-methyl dithiocarbonate: A similar compound with a methyl group instead of an ethyl group on the dithiocarbonate ester.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the dithiocarbonate ester group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C9H10ClNOS2 |
|---|---|
Molekulargewicht |
247.8 g/mol |
IUPAC-Name |
O-ethyl (6-chloropyridin-3-yl)methylsulfanylmethanethioate |
InChI |
InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
BADCGKJZWSFCCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)SCC1=CN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)
![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)
![3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B15131640.png)
![(R)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15131651.png)
![(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B15131656.png)
![(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15131667.png)

![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)


![ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate](/img/structure/B15131720.png)


